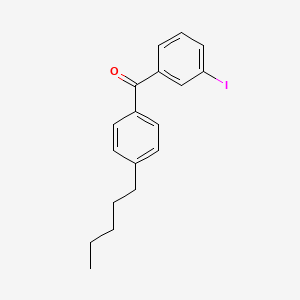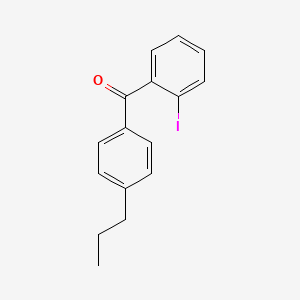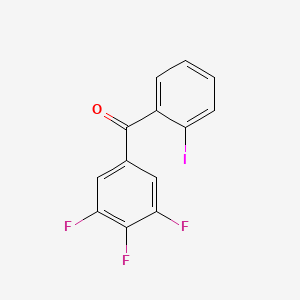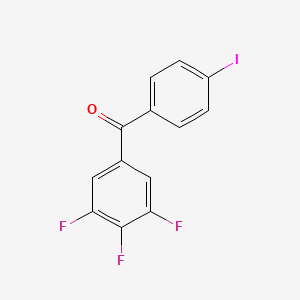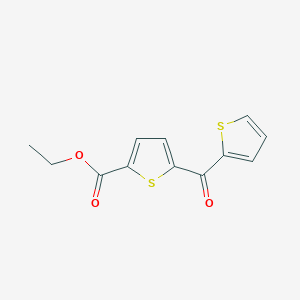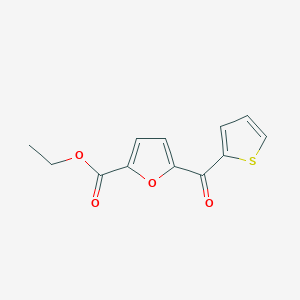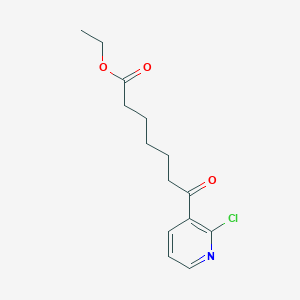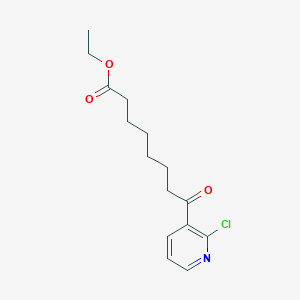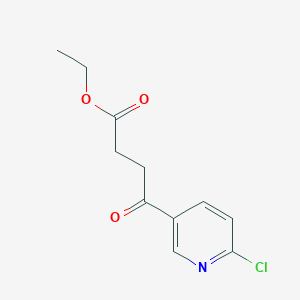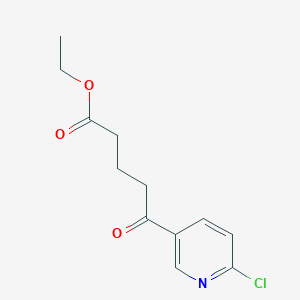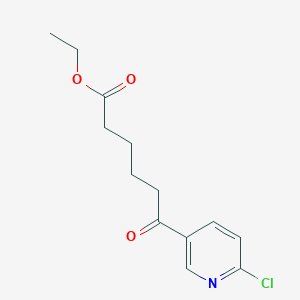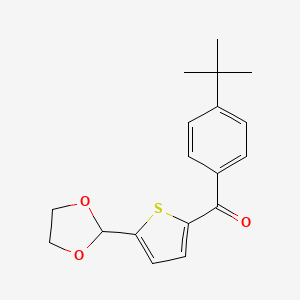
2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (2-TBT) is a heterocyclic thiophene derivative. It is a white crystalline solid with a molecular weight of 264.36 g/mol. 2-TBT is a promising compound for use in various applications due to its unique structure and properties. It is used as an intermediate in organic synthesis and is also used as a photosensitizer in photochemical reactions. In addition, 2-TBT has been used in various areas of scientific research including organic electronics, drug delivery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Electrochemical Properties and Fluorescence : Thiophene derivatives such as those studied by Coelho et al. (2015) have been synthesized and characterized for their electrochemical and fluorescence properties. These compounds exhibit well-defined reversible redox systems and are fluorescent in both solution and solid states, indicating potential applications in sensing and imaging technologies (Coelho et al., 2015).
Antimicrobial Properties : Mabkhot et al. (2017) synthesized novel thiophene-containing compounds, demonstrating significant antibacterial and antifungal activities, especially against gram-negative bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Mabkhot et al., 2017).
Material Science Applications
Polymer Solar Cells : Qin et al. (2009) designed and synthesized an alternating copolymer based on thiophene, showing potential for high efficiency in polymer solar cells. This study indicates the relevance of thiophene derivatives in renewable energy technologies, particularly in solar energy conversion (Qin et al., 2009).
Photovoltaic Performance Enhancement : Research by Hu et al. (2014) on copolymers based on benzodithiophene and quinoxaline, including thiophene derivatives, showed improved performance in polymer solar cells. This implies that modifying the conjugation in thiophene derivatives can enhance the efficiency of photovoltaic devices (Hu et al., 2014).
Chemical and Physical Properties
Packing Structure Analysis : Bettencourt‐Dias et al. (2005) studied the solid-state structures of thiophene derivatives, focusing on the impact of functional groups and intermolecular forces. Such studies are crucial for understanding the material properties and potential applications in various fields, including electronics and pharmaceuticals (Bettencourt‐Dias et al., 2005).
Electrochromic Properties : Hu et al. (2019) synthesized asymmetric structure polymers based on thiophene derivatives, demonstrating their potential in electrochromic devices due to their fast switching time and reasonable optical contrast. This highlights the application of thiophene derivatives in smart materials and display technologies (Hu et al., 2019).
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3S/c1-18(2,3)13-6-4-12(5-7-13)16(19)14-8-9-15(22-14)17-20-10-11-21-17/h4-9,17H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIFJDZSAZWLRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641948 |
Source


|
| Record name | (4-tert-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-43-3 |
Source


|
| Record name | [4-(1,1-Dimethylethyl)phenyl][5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-tert-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


